molecular formula C14H21ClN2O2 B13721425 Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride

Cat. No.: B13721425
M. Wt: 284.78 g/mol
InChI Key: LKVSFVXNGWHFKE-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride is a chemical compound with a molecular formula of C14H20N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride typically involves the reaction of ethyl 3-aminopyrrolidine-3-carboxylate with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives. Its benzyl group enhances its lipophilicity, while the amino and carboxylate groups provide sites for further functionalization .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-18-13(17)14(15)8-9-16(11-14)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,15H2,1H3;1H

InChI Key

LKVSFVXNGWHFKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

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